molecular formula C8H12BrNO B8679836 N-cyclopropylmethyl-3-bromopyrrolidine-2-one

N-cyclopropylmethyl-3-bromopyrrolidine-2-one

Cat. No. B8679836
M. Wt: 218.09 g/mol
InChI Key: JGIGHPRXBGYYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylmethyl-3-bromopyrrolidine-2-one is a useful research compound. Its molecular formula is C8H12BrNO and its molecular weight is 218.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropylmethyl-3-bromopyrrolidine-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylmethyl-3-bromopyrrolidine-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclopropylmethyl-3-bromopyrrolidine-2-one

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

3-bromo-1-(cyclopropylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H12BrNO/c9-7-3-4-10(8(7)11)5-6-1-2-6/h6-7H,1-5H2

InChI Key

JGIGHPRXBGYYGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1.5-liter 4-necked flask, equipped with a stirrer, dropping funnel, reflux condenser, thermometer and argon inlet, 54.4 g sodium hydroxide pearls (1.36 mol) and 9.26 g tetrabutylammonium hydrogensulfate (27.3 mmol) were suspended with stirring at room temperature under argon in 500 ml dichloromethane. To the suspension 35.6 g aminomethylcyclopropane (500 mmol) were added. A solution of 100.0 g 2-bromo-4-chlorobutyric acid chloride (400 mmol, product of Example 1) in 100 ml dichloromethane was added during 10 min. After the first 3 min. of addition, reflux was reached and maintained during the addition. After completed addition, the mixture was refluxed for 1 h, during which its color changed from dark green to dark brown. The suspension was cooled to room temperature during 10 min., and a mixture of 50 g ice and 250 ml deionized water was added under stirring. The phases were separated and the organic layer was successively washed with a solution of 60 g ammonium chloride in 300 ml deionized water, followed by 300 ml deionized water. The organic layer was concentrated to yield 94.2 g of N-cyclopropylmethyl-3-bromopyrrolidine-2-one as a dark oil.
Quantity
54.4 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
500 mmol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9.26 g
Type
catalyst
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

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